molecular formula C9H11N3O2 B1466000 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate CAS No. 1373253-21-4

1H-Pyrrolo[2,3-b]pyridin-4-amine acetate

Cat. No.: B1466000
CAS No.: 1373253-21-4
M. Wt: 193.2 g/mol
InChI Key: DQXDMLNTPZMDBL-UHFFFAOYSA-N
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Description

Molecular Composition and IUPAC Nomenclature

1H-Pyrrolo[2,3-b]pyridin-4-amine acetate is a heterocyclic aromatic compound characterized by a fused pyrrole and pyridine ring system. Its IUPAC name reflects the bicyclic structure, where the pyrrole ring is fused to the pyridine moiety at the 2- and 3-positions. The acetate counterion serves as a salt-forming component, enhancing solubility and stability.

Property Value Source
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.21 g/mol
CAS Registry Number 1373253-21-4
IUPAC Name This compound

The structure comprises a seven-membered aromatic system with two nitrogen atoms: one in the pyridine ring and one as an amine group at the 4-position. The acetate ion is ionically bonded to the amine, forming a stable zwitterionic structure.

Structural Isomerism and Tautomerism

The compound exhibits limited structural isomerism due to the rigid fused bicyclic framework. The pyrrole and pyridine rings enforce a planar conformation, precluding geometric isomerism. Tautomerism is not explicitly reported in literature for this compound, though related pyrrolopyridine derivatives can undergo keto-enol tautomerism under specific conditions.

Key Structural Features:

  • Fused Ring System : The pyrrole (five-membered) and pyridine (six-membered) rings share two adjacent carbon atoms, creating a bicyclic structure.
  • Amine Group : The primary amine at the 4-position is critical for hydrogen bonding and salt formation with the acetate ion.
  • Electron Density : The pyridine nitrogen withdraws electron density, influencing reactivity and interaction with electrophiles.

Physicochemical Properties

This compound demonstrates moderate solubility and stability under controlled conditions.

Property Value Source
Purity ≥97%
Melting Point Not reported
Solubility Soluble in DMSO
Stability Stable in dry conditions

Stability:

The compound is sensitive to moisture and light, requiring storage in sealed containers under inert atmospheres. No significant degradation is observed in anhydrous DMSO solutions at 4°C.

Reactivity:

  • Electrophilic Substitution : The 3-position of the pyridine ring is susceptible to electrophilic attack due to electron-rich aromatic character.
  • Salt Formation : The acetate counterion enhances solubility in polar solvents while maintaining stability in solid-state formulations.

Crystallographic Analysis and Solid-State Conformations

Crystallographic data for this compound are not explicitly reported, but insights can be drawn from structurally analogous compounds. For example:

  • Dihedral Angles : In related pyrrolopyridine derivatives, the fused rings adopt near-planar conformations, with dihedral angles between aromatic planes typically exceeding 80°.
  • Hydrogen Bonding : The amine group and acetate ion participate in intermolecular hydrogen bonds, stabilizing the crystal lattice.

Solid-State Packing:

Feature Description Source
Hydrogen Bonding Networks Amine-acetate and acetate-water interactions dominate
Molecular Arrangement Stacked planar structures due to π-π interactions

Properties

IUPAC Name

acetic acid;1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.C2H4O2/c8-6-2-4-10-7-5(6)1-3-9-7;1-2(3)4/h1-4H,(H3,8,9,10);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXDMLNTPZMDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CNC2=NC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719248
Record name Acetic acid--1H-pyrrolo[2,3-b]pyridin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373253-21-4
Record name 1H-Pyrrolo[2,3-b]pyridin-4-amine, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373253-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid--1H-pyrrolo[2,3-b]pyridin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes for 1H-Pyrrolo[2,3-b]pyridin-4-amine Acetate

The preparation of this compound generally involves two main stages:

  • Synthesis of the 1H-pyrrolo[2,3-b]pyridin-4-amine core
  • Conversion to the acetate salt form

Synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-amine Core

Two principal synthetic strategies have been documented:

Reduction of Nitro Precursors

A widely used method involves catalytic hydrogenation of 1H-pyrrolo[2,3-b]pyridine-4-nitro derivatives to the corresponding amine. For example, 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is dissolved in methanol with acetic acid, and Raney nickel is used as a catalyst under hydrogen atmosphere for approximately 3 hours. After completion, the reaction mixture is filtered, neutralized, and extracted to isolate the amine. This method yields the amine with high efficiency (up to 99%) and purity, suitable for further salt formation.

Bartoli Reaction and Subsequent Functionalization

Another approach involves the Bartoli reaction starting from 2-chloro-3-nitropyridine with vinyl Grignard reagents to form substituted pyrrolo[2,3-b]pyridines. Subsequent transformations include chlorination, alkylation, and palladium-catalyzed amination to introduce the amino group at the 4-position. This multi-step synthetic sequence allows for diverse substitution patterns and is useful for generating derivatives but is more complex than direct reduction.

Formation of the Acetate Salt

The acetate salt is typically prepared by treating the free amine with acetic acid in a suitable solvent such as methanol. This protonates the amine group, forming the acetate salt, which often improves solubility and handling properties. The salt formation is usually straightforward and performed after purification of the free amine.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Reduction of 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Raney Ni catalyst, H2 gas, Acetic acid in MeOH, 3 h 99 High purity, mild conditions
Bartoli reaction (precursor synthesis) 2-chloro-3-nitropyridine, 3 eq 1-methyl-1-propenylmagnesium bromide Not specified Forms 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine intermediate
Alkylation of intermediate Alkyl halide, NaH, solvent (not specified) Not specified Followed by Pd-catalyzed amination
Acetate salt formation Acetic acid in methanol, room temperature Quantitative Simple protonation step post-amine isolation

Mechanistic Insights and Optimization

  • The catalytic hydrogenation method is preferred for its simplicity, high yield, and mild reaction conditions. Raney nickel efficiently reduces the nitro group without affecting the heterocyclic core.
  • The Bartoli reaction route enables structural diversity but requires careful control of reaction conditions to avoid side reactions and optimize yield.
  • Acetate salt formation is a straightforward acid-base reaction that stabilizes the amine in a crystalline form, facilitating purification and storage.

Summary of Research Findings

  • The reduction of nitro precursors under hydrogenation conditions in the presence of acetic acid is the most efficient and reproducible method for preparing 1H-pyrrolo[2,3-b]pyridin-4-amine, which can be subsequently converted to its acetate salt.
  • Multi-step syntheses involving the Bartoli reaction and palladium-catalyzed amination provide access to substituted derivatives but are less direct for the parent amine.
  • The acetate salt formation is a routine acid-base reaction that enhances the compound's pharmaceutical properties without complex procedures.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs, which are implicated in various cancers due to their role in cell proliferation and survival. Notably, one study identified a specific derivative that showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as an anticancer agent . This compound not only inhibited cancer cell proliferation but also induced apoptosis and reduced cell migration and invasion .

Phosphodiesterase (PDE) Inhibition

Another significant application is the inhibition of phosphodiesterase 4B (PDE4B), an enzyme linked to inflammatory responses and central nervous system disorders. A study reported that certain derivatives selectively inhibited PDE4B with IC50 values ranging from 0.11 to 1.1 μM, demonstrating efficacy in reducing pro-inflammatory cytokine release from macrophages . This suggests potential applications in treating inflammatory diseases and neurodegenerative conditions.

Cancer Therapy

Given its ability to inhibit FGFRs effectively, 1H-pyrrolo[2,3-b]pyridin-4-amine acetate shows promise as a therapeutic agent in various cancers, particularly those characterized by aberrant FGFR signaling.

Neurological Disorders

The selective inhibition of PDE4B positions this compound as a candidate for treating conditions such as Alzheimer's disease and other neuroinflammatory disorders where PDE4B plays a critical role .

Renal and Cardiovascular Diseases

Inhibition of SGK-1 kinase activity has been linked to the regulation of electrolyte balance and cell proliferation in renal tissues. Compounds similar to this compound have been proposed for treating renal disorders and cardiovascular diseases associated with SGK-1 activity .

Case Studies and Research Findings

StudyFocusFindings
FGFR InhibitionCompound exhibited IC50 values of 7 nM (FGFR1) and 9 nM (FGFR2), inhibiting cancer cell proliferation and inducing apoptosis.
PDE4B InhibitionSelective inhibition with IC50 values between 0.11–1.1 μM; reduced TNF-α release from macrophages exposed to inflammatory stimuli.
SGK-1 InhibitionPotential for treatment of renal and cardiovascular diseases by modulating SGK-1 activity; compounds showed efficacy in regulating electrolyte balance.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds exhibit structural and functional similarities to 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate, as determined by molecular similarity scores and functional group analysis (Table 1):

Table 1: Structural Comparison of Key Analogs
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Feature
This compound 1373253-21-4 C9H11N3O2 193.20 Reference Acetate salt of parent amine
1H-Pyrrolo[2,3-b]pyridin-4-amine (base) 74420-00-1 C7H7N3 133.15 0.89 Parent amine without salt modification
1H-Pyrrolo[2,3-b]pyridin-4-amine hydrochloride 1134307-94-0 C7H8ClN3 169.61 0.87 Hydrochloride salt
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine 869335-48-8 C8H9N3 147.18 0.85 Methyl substitution at N1 position
4-Amino-1H-pyrrolo[2,3-b]pyridine 100960-07-4 C7H7N3 133.15 0.89 Isomeric amino group placement

Data sources: .

Physicochemical Properties

  • Solubility : The acetate and hydrochloride salts exhibit improved aqueous solubility compared to the parent amine due to ionic interactions. The methyl derivative (CAS 869335-48-8) is more lipophilic, favoring organic solvents .
  • Stability : Salts like acetate and hydrochloride enhance stability under storage, whereas the base amine may require stringent anhydrous conditions .

Hazard Profiles

  • Acetate Salt : Classified with warnings for skin/eye irritation and respiratory hazards (H302, H315, H319, H335) .
  • Methyl Derivative: Limited toxicological data available; precautionary measures include avoiding inhalation and direct contact .
  • Hydrochloride Salt : Expected to share similar hazards due to ionic nature but with distinct handling requirements for acid-sensitive environments .

Biological Activity

1H-Pyrrolo[2,3-b]pyridin-4-amine acetate is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features enable it to interact with various biological targets, making it a promising candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrolo-pyridine core structure. This compound's molecular formula is C₉H₈N₂O, with a molecular weight of approximately 164.17 g/mol. The acetate group enhances its solubility and bioavailability, which are critical factors in pharmacological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Fibroblast Growth Factor Receptors (FGFRs) : The compound has been shown to inhibit FGFRs, which are crucial in cell proliferation and migration processes. This inhibition can disrupt pathways associated with tumor growth and metastasis .
  • SGK-1 Kinase : Research indicates that this compound acts as an inhibitor of SGK-1 kinase, which is implicated in various cellular processes including cell survival and proliferation .

In Vitro Studies

In vitro studies have demonstrated the antiproliferative effects of this compound against several cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MDA-MB-231 (Breast)6.25
MCF-7 (Breast)12.5
HeLa (Cervical)8.0

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while maintaining lower toxicity against normal cells.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications. For instance, variations in substituents at specific positions on the pyridine ring have been shown to alter its potency significantly. A study highlighted that modifications leading to enhanced hydrogen bonding capabilities increased the inhibitory activity against FGFRs .

Case Study 1: Breast Cancer Treatment

In a study investigating novel anticancer agents, this compound was tested alongside other compounds for their ability to inhibit breast cancer cell lines. The results indicated that this compound significantly reduced cell viability in MDA-MB-231 cells at concentrations as low as 6.25 µM, showcasing its potential as a therapeutic agent against triple-negative breast cancer .

Case Study 2: Inhibition of SGK-1 Kinase

Another investigation focused on the inhibition of SGK-1 kinase by this compound. The study demonstrated that the compound effectively inhibited SGK-1 activity in cellular assays, suggesting a role in modulating pathways related to cancer progression and resistance to therapy .

Q & A

Basic: What synthetic methodologies are commonly used to prepare 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves regioselective functionalization of the pyrrolopyridine core. Key steps include:

  • Nucleophilic substitution : Alkylation or amination at the 4-position using amines under basic conditions (e.g., Cs₂CO₃) .
  • Protection/deprotection strategies : Use of SEM (2-(trimethylsilyl)ethoxymethyl) groups to protect reactive sites during synthesis, followed by acidic removal .
  • Catalytic systems : Pd(PPh₃)₄ for Suzuki couplings to introduce aryl/heteroaryl substituents .
    Optimization Tips :
  • Temperature control : Low temperatures (0°C) for sensitive steps (e.g., nitration) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., THF, dioxane) improve reaction homogeneity .
  • Purification : Flash chromatography with gradients of DCM/EtOAc (9:1) enhances yield and purity .

Advanced: How can researchers resolve contradictions in reported biological activities of 1H-Pyrrolo[2,3-b]pyridin-4-amine derivatives across studies?

Methodological Answer:
Contradictions often arise from structural modifications, assay conditions, or analytical variability. Strategies include:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, 3,5-disubstituted derivatives show enhanced FGFR1 inhibition (IC₅₀ = 7 nM) versus unsubstituted analogs .
  • Assay standardization : Control variables like ATP concentration in kinase assays, as small changes significantly affect IC₅₀ values .
  • Analytical validation : Use orthogonal techniques (HPLC, LC-MS) to verify purity, as impurities >5% can skew bioactivity data .
  • Computational docking : Align conflicting data with molecular modeling to identify binding mode discrepancies (e.g., JAK3 vs. FGFR selectivity) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Key for confirming regiochemistry. For example, a doublet at δ 8.24 ppm (J = 5.1 Hz) indicates a proton adjacent to the pyridine nitrogen .
  • High-resolution MS (HRMS) : Validates molecular weight (e.g., ESI m/z 283 [M+H]⁺) and detects isotopic patterns for halogenated analogs .
  • IR spectroscopy : Identifies acetate groups via C=O stretches (~1700 cm⁻¹) and NH/OH bonds (~3200–3500 cm⁻¹) .
    Interpretation Tips :
  • Compare with literature: Cross-reference NMR shifts (e.g., δ 7.57 ppm for pyrrole protons) to confirm core structure .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

Advanced: What strategies enhance the selectivity of 1H-Pyrrolo[2,3-b]pyridin-4-amine derivatives for specific kinase targets (e.g., FGFRs)?

Methodological Answer:

  • Substituent engineering :
    • 3,5-Disubstitution : Bulky groups (e.g., p-tolylethynyl) improve FGFR1 binding by occupying hydrophobic pockets .
    • Electron-withdrawing groups : Fluorine at the 4-position increases metabolic stability and kinase affinity .
  • Prodrug approaches : Acetate prodrugs enhance solubility and bioavailability for in vivo studies .
  • Kinase profiling : Screen against panels (e.g., 100+ kinases) to identify off-target effects. For example, compound 4h shows >100-fold selectivity for FGFR1 over VEGFR2 .

Safety: What protocols are recommended for safe handling of this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., MeI) .
  • Spill management : Absorb solids with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent degradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridin-4-amine acetate
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridin-4-amine acetate

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